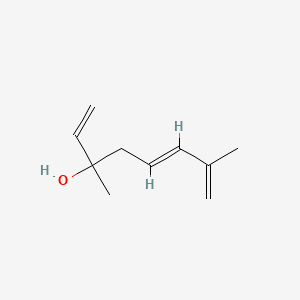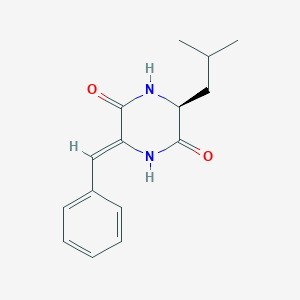
cyclo(dehydrophenylalanyl-L-leucyl)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclo(dehydrophenylalanyl-L-leucyl) is a member of the class of 2,5-diketopiperazines that is piperazine-2,5-dione in which two hydrogen at position 3 and one hydrogen at position 6 are replaced by benzylidene and isobutyl groups respectively.
Aplicaciones Científicas De Investigación
Antivirulence Efficacy Against Foodborne Pathogens Cyclo(l-leucyl-l-prolyl), a cyclic dipeptide, has shown significant antivirulence efficacy against Listeria monocytogenes, a prevalent foodborne pathogen. The study demonstrated that cyclo(l-leucyl-l-prolyl) at sub-minimum inhibitory concentrations could significantly reduce biofilm formation and virulence traits such as swimming and swarming motility, without being bactericidal. This suggests its potential as a non-antibiotic approach to control infections associated with this pathogen (Gowrishankar et al., 2016).
Role in Organogel Formation Research on cyclo(leucyl-leucyl) has uncovered its key role in forming organogels, particularly in aliphatic hydrocarbons at room temperature. The study highlighted cyclo(leucyl-leucyl)'s ability to self-assemble into various structures depending on the medium, which could be leveraged for applications like water purification (Safiullina et al., 2019).
Inhibition of Biofilm and Virulence in MRSA Another study showed that cyclo(l-leucyl-l-prolyl) could inhibit biofilm formation and virulence production in methicillin-resistant Staphylococcus aureus (MRSA). This cyclic dipeptide reduced surface hydrophobicity and slime synthesis in MRSA, suggesting a potential therapeutic role in controlling MRSA-associated infections (Gowrishankar et al., 2015).
Antimicrobial and Antitumor Properties Cyclic dipeptides, including compounds similar to cyclo(dehydrophenylalanyl-L-leucyl), have been recognized for their broad spectrum antimicrobial effects against various pathogens, including vancomycin-resistant enterococci and pathogenic yeasts. Additionally, these compounds have shown anti-mutagenic properties, indicating their potential in antimicrobial and cancer research (Rhee, 2004).
Propiedades
Fórmula molecular |
C15H18N2O2 |
|---|---|
Peso molecular |
258.32 g/mol |
Nombre IUPAC |
(3Z,6S)-3-benzylidene-6-(2-methylpropyl)piperazine-2,5-dione |
InChI |
InChI=1S/C15H18N2O2/c1-10(2)8-12-14(18)17-13(15(19)16-12)9-11-6-4-3-5-7-11/h3-7,9-10,12H,8H2,1-2H3,(H,16,19)(H,17,18)/b13-9-/t12-/m0/s1 |
Clave InChI |
JYJCBJDZVMKEFV-VWLVURMCSA-N |
SMILES isomérico |
CC(C)C[C@H]1C(=O)N/C(=C\C2=CC=CC=C2)/C(=O)N1 |
SMILES canónico |
CC(C)CC1C(=O)NC(=CC2=CC=CC=C2)C(=O)N1 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



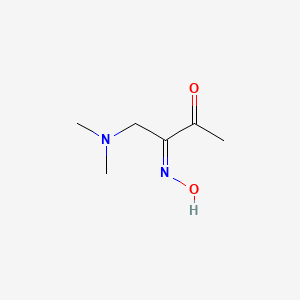

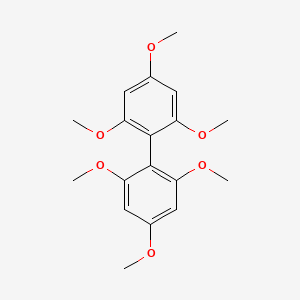


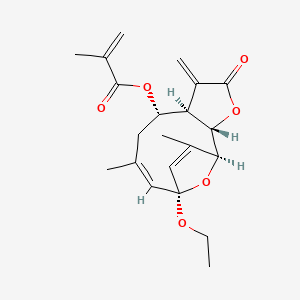
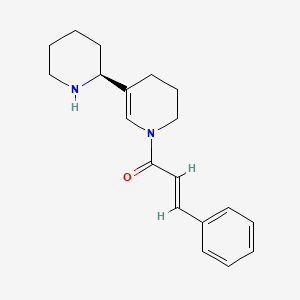
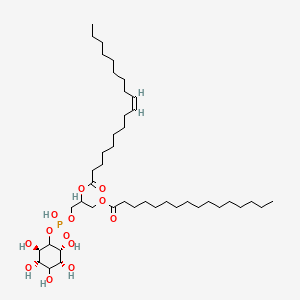

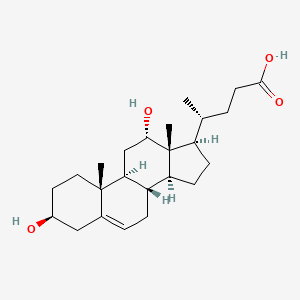
![[(1S,2R,3R,4S,5R,6S,8R,9S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B1235383.png)


